3-(Propan-2-yloxy)propanoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yloxypropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(2)9-4-3-6(7)8/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOOBPCFTVGNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 3 Propan 2 Yloxy Propanoyl Chloride and Its Analogues
Synthesis of Precursor 3-(Propan-2-yloxy)propanoic Acid
The creation of the carboxylic acid precursor is a critical first step, for which several established and emerging synthetic routes are available.
Established Carboxylic Acid Synthesis Methodologies
Traditional organic synthesis provides robust methods for the preparation of 3-alkoxypropanoic acids like 3-(propan-2-yloxy)propanoic acid. Two prominent strategies include the Michael addition and the Williamson ether synthesis.
Michael Addition: This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.orgresearchgate.net In the context of synthesizing 3-(propan-2-yloxy)propanoic acid, isopropanol (B130326) (or its conjugate base, isopropoxide) acts as the nucleophile (Michael donor), and an acrylate (B77674) ester, such as ethyl acrylate, serves as the Michael acceptor. wikipedia.org The reaction proceeds in three key steps: deprotonation of the alcohol to form a more potent nucleophile, the conjugate addition of the resulting alkoxide to the β-carbon of the acrylate, and subsequent protonation of the enolate intermediate. masterorganicchemistry.com The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
Williamson Ether Synthesis: A cornerstone of ether synthesis since 1850, this method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. byjus.comwikipedia.orgmasterorganicchemistry.com To synthesize 3-(propan-2-yloxy)propanoic acid using this approach, sodium isopropoxide is reacted with an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate). The isopropoxide ion acts as the nucleophile, displacing the halide in a bimolecular nucleophilic substitution reaction. wikipedia.orgmasterorganicchemistry.com Similar to the Michael addition route, the resulting ester product undergoes a final hydrolysis step to afford the desired carboxylic acid. This method is highly effective for preparing both symmetrical and asymmetrical ethers. wikipedia.org
Emerging Green Chemistry Routes for Propanoic Acid Derivatives
In response to the growing need for environmentally benign chemical processes, green chemistry principles are being applied to the synthesis of carboxylic acids and their derivatives. These emerging routes prioritize the use of renewable feedstocks, reduce waste, and employ catalytic methods to improve efficiency. For propanoic acid derivatives, this includes the exploration of biochemical pathways and sustainable catalytic processes.
Microbial fermentation, for instance, is a well-established green method for producing propanoic acid itself, utilizing renewable resources like biomass and sugars. nih.gov Research is extending these biological methods to create more complex derivatives. Furthermore, catalytic chemical methods are being developed to produce building blocks like 3-hydroxypropanoic acid from sustainable sources, which can then be chemically modified. These eco-sustainable processes represent a significant shift from traditional petrochemical-based syntheses, aiming to reduce the environmental impact of chemical manufacturing.
Conversion of Carboxylic Acids to Acyl Chlorides
Acyl chlorides are among the most reactive carboxylic acid derivatives, making them valuable synthetic intermediates. The conversion of the precursor 3-(propan-2-yloxy)propanoic acid to 3-(propan-2-yloxy)propanoyl chloride is achieved by replacing the carboxylic acid's hydroxyl (-OH) group with a chlorine atom (-Cl).
Traditional Reagents for Acyl Chloride Formation
The transformation of carboxylic acids into acyl chlorides is a standard procedure in organic synthesis, commonly accomplished using chlorinating agents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).
Thionyl chloride is a widely used reagent for converting carboxylic acids to acyl chlorides. The reaction is highly efficient due to the nature of its byproducts.
The mechanism begins with a nucleophilic attack by the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. A chloride ion, generated in the process, then attacks the carbonyl carbon. The intermediate collapses, leading to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The escape of these gases from the reaction mixture helps to drive the reaction to completion. Thionyl chloride is often preferred for this reason, as it simplifies the purification of the final acyl chloride product.
Phosphorus pentachloride is another effective reagent for the synthesis of acyl chlorides from carboxylic acids.
The reaction mechanism involves the attack of the carboxylic acid on the phosphorus center of PCl₅, which results in the displacement of a chloride ion. This is followed by the nucleophilic attack of the chloride ion on the carbonyl carbon. The reaction yields the desired acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. The formation of the highly stable phosphorus-oxygen double bond in phosphorus oxychloride is a significant thermodynamic driving force for this reaction.
Phosphorus Trichloride (B1173362) (PCl₃) in Synthetic Protocols
Phosphorus trichloride (PCl₃) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. chemguide.co.uksemanticscholar.org The reaction typically involves treating the carboxylic acid with PCl₃, often with heating, to yield the corresponding acyl chloride and phosphorous acid as a byproduct. chemguide.co.uk This method is advantageous due to the high atom efficiency, as all three chlorine atoms of PCl₃ can be utilized in the chlorination process. researchgate.net The work-up procedure is often straightforward because the main byproduct, phosphonic acid, is non-toxic and can be easily removed by filtration. researchgate.net
The general reaction stoichiometry involves three moles of the carboxylic acid reacting with one mole of phosphorus trichloride:
3 RCOOH + PCl₃ → 3 RCOCl + H₃PO₃ chemguide.co.uk
For the synthesis of this compound, the reaction would proceed as follows:
3 CH₃CH(O)CH₂CH₂COOH + PCl₃ → 3 CH₃CH(O)CH₂CH₂COCl + H₃PO₃
Research has shown that this method is effective for a variety of carboxylic acids, including aromatic and aliphatic ones, with good yields. researchgate.net The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and reaction time. researchgate.net For instance, studies on the chlorination of lauric acid with PCl₃ focused on optimizing experimental parameters to maximize the conversion to lauroyl chloride. lboro.ac.uk
| Reagent | Stoichiometry (Acid:Reagent) | Byproducts | Key Features |
| PCl₃ | 3:1 | H₃PO₃ | High atom economy, non-toxic byproduct. researchgate.net |
Phosgene (B1210022) (COCl₂) in Industrial Synthesis
Phosgene (COCl₂), a highly reactive and toxic gas, is a crucial reagent in the industrial production of acyl chlorides from carboxylic acids. google.comnih.govwikipedia.org Despite its hazards, its low cost and high efficiency make it a preferred choice for large-scale synthesis. youtube.com The reaction of a carboxylic acid with phosgene produces the acyl chloride, along with hydrogen chloride and carbon dioxide as byproducts. wikipedia.org
RCOOH + COCl₂ → RCOCl + HCl + CO₂ wikipedia.org
The use of catalysts is often necessary to enhance the reaction rate, particularly because phosgene is less reactive than reagents like phosphorus trichloride. google.com Common catalysts include N,N-disubstituted formamides, pyridine (B92270), or urea. google.comacs.org The reaction temperature is typically maintained between 0 and 100 °C. google.com In industrial settings, the process can be operated in a batch or continuous manner. google.com
For the synthesis of ether-substituted acyl chlorides like this compound, phosgene offers a viable industrial route. The ether linkage is generally stable under the reaction conditions. The process involves bubbling phosgene gas through the corresponding carboxylic acid, often in the presence of a catalyst. google.com
| Reagent | Stoichiometry (Acid:Reagent) | Byproducts | Key Features |
| COCl₂ | 1:1 | HCl, CO₂ | Low cost, high efficiency, suitable for industrial scale, often requires a catalyst. google.comwikipedia.orgyoutube.com |
Mechanistic Studies of Chlorination Reactions
Understanding the reaction mechanisms for the conversion of carboxylic acids to acyl chlorides is crucial for optimizing reaction conditions and improving yields. The mechanisms involving reagents like phosphorus trichloride and thionyl chloride (a related chlorinating agent) have been subjects of detailed study. youtube.comrsc.org
With phosphorus trichloride, a proposed mechanism suggests that the reaction initiates with the carbonyl oxygen of the carboxylic acid attacking the electron-deficient phosphorus atom of PCl₃, possibly through a four-center transition state. stackexchange.com This is followed by the transfer of a chlorine atom to the carbonyl carbon, cleavage of the C-O bond, and subsequent steps that ultimately lead to the formation of the acyl chloride and phosphorous acid. stackexchange.com Three moles of the carboxylic acid react with one mole of PCl₃, allowing for the full utilization of its chlorine atoms. stackexchange.comyoutube.com
The mechanism for the reaction with thionyl chloride (SOCl₂), another common chlorinating agent, provides further insight into these transformations. The carboxylic acid's oxygen attacks the sulfur atom of SOCl₂, leading to the formation of an acyl chlorosulfite intermediate. libretexts.org This intermediate is highly reactive, as the chlorosulfite group is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. youtube.comlibretexts.org
Advanced Synthetic Approaches to Ether-Substituted Acyl Chlorides
While traditional methods are effective, there is a continuous drive to develop more efficient, safer, and environmentally friendly synthetic protocols. Advanced approaches such as flow chemistry, photocatalysis, and electrosynthesis are emerging as powerful alternatives for the preparation of acyl chlorides.
Flow Chemistry Protocols for Efficient Synthesis
Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netacs.org In the context of acyl chloride synthesis, flow chemistry can be particularly beneficial, especially when using hazardous reagents like phosgene. acs.org
The in situ generation and immediate consumption of reactive intermediates is a key feature of flow synthesis. For instance, phosgene can be generated from a safer precursor like chloroform (B151607) through photochemical oxidation in a flow reactor and then directly used in the subsequent chlorination of a carboxylic acid. acs.org This approach minimizes the handling and storage of toxic phosgene. Similarly, triphosgene (B27547), a safer solid substitute for phosgene, can be used in a flow system to generate the acyl chloride, which is then immediately reacted with another nucleophile in a telescoped synthesis. acs.org
Kinetic studies are crucial for translating batch reactions to continuous flow processes. By monitoring the reaction rate of acyl chloride formation in batch, for example using in-line monitoring technologies, the optimal residence time for the flow reactor can be calculated, enabling rapid and efficient synthesis. vapourtec.comoup.com
Photocatalytic Methods in Acyl Chloride Generation
Visible-light photocatalysis has emerged as a mild and powerful tool for generating reactive intermediates, including acyl radicals, under ambient conditions. nih.gov While not a direct method for acyl chloride synthesis from carboxylic acids, it provides a novel pathway to generate acyl radicals from acyl chlorides and other precursors. rsc.orgresearchgate.netrsc.org
In these systems, a photocatalyst, upon absorbing visible light, can initiate a single electron transfer (SET) process. Acyl chlorides, which are not easily activated by SET, can be converted to acyl radicals through a nucleophilic organic catalyst. rsc.orgrsc.org This strategy involves the activation of the acyl chloride by the catalyst, followed by a photochemical step to generate the acyl radical. rsc.orgrsc.org This approach has been used to form new carbon-carbon bonds by reacting the generated acyl radicals with electron-poor olefins. rsc.orgresearchgate.net
Another photocatalytic method involves the generation of an acyl chloride from an aldehyde using a photocatalyst like Ru(bpy)₃Cl₂, an oxidant, and a chlorine source such as N-chlorosuccinimide. organic-chemistry.org While this method starts from an aldehyde rather than a carboxylic acid, it showcases the potential of photocatalysis in accessing acyl chloride functionality under mild conditions.
Electrosynthesis for Acyl Chloride Production
Electrosynthesis, or electrochemical synthesis, utilizes electrical current to drive chemical reactions, offering a green and sustainable alternative to traditional reagent-based methods. researchgate.net This approach can provide high selectivity and avoids the need for stoichiometric amounts of chemical oxidants or reductants.
While the direct electrosynthesis of acyl chlorides from carboxylic acids is not a widely established method, electrochemical approaches are being developed for related transformations. For instance, an O₂-triggered electrochemical process has been shown to generate an acyl chloride intermediate from a trichloromethyl group, which then undergoes a cascade reaction to form an ester. researchgate.net This demonstrates the potential of electrochemistry to generate acyl chloride functionality in situ.
Electrochemical methods have also been used for the synthesis of various organic compounds, including those involving C-S bond formation from acyl chlorides and the synthesis of ethers. rsc.orgnih.govacs.org The development of direct electrochemical methods for converting carboxylic acids, including ether-substituted ones, to acyl chlorides remains an active area of research.
Purification and Isolation Techniques for this compound
The effective purification and isolation of this compound are critical steps in its synthesis to ensure the removal of unreacted starting materials, reagents, and byproducts. The reactive nature of the acyl chloride functional group necessitates careful selection of purification methods to avoid degradation. The primary impurities in the synthesis of this compound typically include the starting carboxylic acid, 3-(propan-2-yloxy)propanoic acid, and the chlorinating agent or its byproducts.
Fractional distillation is the most prevalent and effective technique for the purification of acyl chlorides, including this compound. libretexts.orglookchem.com This method separates compounds based on their boiling points. Given that acyl chlorides generally have lower boiling points than their corresponding carboxylic acids due to the absence of hydrogen bonding, distillation allows for the selective removal of the higher-boiling carboxylic acid impurity. The efficiency of the separation is dependent on the difference in boiling points and the distillation setup. For analogous compounds, distillation is often performed under reduced pressure to lower the required temperature and minimize thermal decomposition.
In some industrial processes for purifying acyl chlorides, particularly to remove color impurities, treatment with agents such as carboxamide hydrohalides has been reported. google.com This method involves liquid-liquid extraction where the crude acyl chloride is mixed with a carboxamide hydrohalide phase, which selectively dissolves impurities. The purified acyl chloride phase is then separated. Another approach for decolorizing acyl chlorides is treatment with activated carbon, although this is generally a more complex industrial process. google.com
For less reactive acyl chlorides, a washing step with a mild aqueous base, such as sodium bicarbonate solution, can be employed to remove acidic impurities. lookchem.com However, this method must be used with caution for highly reactive compounds like this compound due to the risk of hydrolysis back to the carboxylic acid. All purification operations should be conducted in a moisture-free environment to prevent degradation of the product. lookchem.com
The purity of the isolated this compound is commonly assessed using analytical techniques such as gas chromatography (GC), often coupled with mass spectrometry (GC-MS). nih.govrsc.org Due to the reactivity of acyl chlorides, analysis may involve derivatization, for example, by converting the acyl chloride to a more stable ester or amide prior to chromatographic analysis. nih.gov
Below are tables detailing typical conditions and expected outcomes for the purification of this compound and its analogues based on established chemical principles and data for similar compounds.
Table 1: Illustrative Fractional Distillation Parameters for this compound
| Parameter | Value | Purpose |
| Distillation Pressure | 10-20 mmHg | To reduce the boiling point and prevent thermal degradation. |
| Boiling Point (Predicted) | 70-80 °C at 15 mmHg | Separation of the product from less volatile impurities. |
| Column Type | Vigreux or packed column | To increase the efficiency of the separation (number of theoretical plates). |
| Pre-treatment | None typically required | Direct distillation of the crude reaction mixture after removal of the chlorinating agent. |
| Expected Purity | >98% | To obtain a product suitable for subsequent synthetic steps. |
Table 2: Comparative Purity Analysis of Acyl Chlorides via Gas Chromatography (Post-Derivatization)
This table presents representative data for the purity assessment of a crude and purified sample of an acyl chloride, such as this compound, after derivatization to the corresponding methyl ester.
| Sample | Retention Time of Methyl 3-(Propan-2-yloxy)propanoate (min) | Peak Area % (Methyl Ester Derivative) | Retention Time of Impurity (e.g., Methyl 3-hydroxypropanoate) (min) | Peak Area % (Impurity Derivative) |
| Crude Product | 8.5 | 85% | 7.2 | 12% |
| Purified Product | 8.5 | >99% | Not Detected | <0.1% |
Reactivity and Reaction Mechanisms of 3 Propan 2 Yloxy Propanoyl Chloride
Fundamental Principles of Acyl Chloride Reactivity
Acyl chlorides are among the most reactive derivatives of carboxylic acids. fiveable.mechemistrysteps.com This heightened reactivity stems from the electronic properties of the acyl chloride functional group, specifically the nature of the carbonyl carbon and the attached chlorine atom. chemistrystudent.comlibretexts.org
The carbonyl group (C=O) is inherently polarized due to the greater electronegativity of the oxygen atom compared to the carbon atom. This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom. chemistrystudent.comchemguide.co.uk In acyl chlorides, this electrophilicity of the carbonyl carbon is further intensified by the presence of the chlorine atom. openochem.orguomustansiriyah.edu.iq
Chlorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). uomustansiriyah.edu.iq This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it a more attractive target for nucleophiles. libretexts.orgopenochem.org While the chlorine atom does possess lone pairs that could theoretically participate in resonance donation (+R effect) to stabilize the carbonyl group, this effect is weak and does not significantly offset the powerful inductive withdrawal. openochem.org The poor overlap between the 3p orbital of chlorine and the 2p orbital of carbon diminishes the effectiveness of this resonance stabilization. openochem.org Consequently, the carbonyl carbon in acyl chlorides is highly electrophilic, rendering the molecule susceptible to nucleophilic attack. chemistrystudent.comlibretexts.org
| Element | Electronegativity |
|---|---|
| Oxygen (O) | 3.44 |
| Chlorine (Cl) | 3.16 |
| Carbon (C) | 2.55 |
A crucial factor contributing to the high reactivity of acyl chlorides is the nature of the chlorine atom as an excellent leaving group. jove.com In the course of a nucleophilic substitution reaction, the leaving group departs with the pair of electrons from its bond to the carbonyl carbon. The stability of the leaving group as an independent species is a key determinant of the reaction's feasibility.
The chloride ion (Cl⁻) is a very stable species. reddit.com It is the conjugate base of a strong acid, hydrochloric acid (HCl), which means it is a weak base and can readily accommodate a negative charge. masterorganicchemistry.com This stability facilitates its departure from the tetrahedral intermediate formed during the reaction, driving the equilibrium towards the formation of the substitution product. fiveable.mejove.com The combination of a highly electrophilic carbonyl carbon and a superior leaving group makes acyl chlorides highly reactive substrates for nucleophilic acyl substitution. openochem.org
Nucleophilic Acyl Substitution Reactions
The characteristic reaction of acyl chlorides is nucleophilic acyl substitution. chemguide.co.ukjove.com In this type of reaction, a nucleophile replaces the chlorine atom of the acyl chloride. openstax.orglibretexts.org This process allows for the conversion of acyl chlorides into a variety of other functional groups, including esters, amides, and anhydrides. chemistrystudent.comwikipedia.org
Unlike SN2 reactions, which proceed through a single transition state, nucleophilic acyl substitution occurs via a two-step mechanism known as the addition-elimination mechanism. openstax.orglibretexts.org
Step 1: Nucleophilic Addition The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. chemguide.co.ukchemguide.co.uk The lone pair of electrons from the nucleophile forms a new bond with the carbonyl carbon, and simultaneously, the π-bond of the carbonyl group breaks, with the electrons moving to the oxygen atom. libretexts.org This results in the formation of a tetrahedral intermediate, in which the former carbonyl carbon is sp³-hybridized and the oxygen atom bears a negative charge. jove.comopenstax.org
Step 2: Elimination of the Leaving Group The tetrahedral intermediate is typically unstable and rapidly undergoes the next step. openstax.org The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond (the carbonyl group). libretexts.orgchemguide.co.uk To maintain the octet rule for the carbon atom, a bond must be broken. The carbon-chlorine bond is the weakest and the chloride ion is the best leaving group, so it is expelled. chemguide.co.uklibretexts.org The final result is the formation of a new carbonyl compound where the nucleophile has replaced the chlorine atom. openstax.org
The structure and nature of the nucleophile significantly influence the pathway and products of the reaction with acyl chlorides. jove.comopenstax.orgchemguide.co.uk Nucleophiles can be broadly categorized as neutral or negatively charged.
Neutral Nucleophiles: Common neutral nucleophiles include water, alcohols, ammonia (B1221849), and primary and secondary amines. chemguide.co.uk When a neutral nucleophile attacks the acyl chloride, the resulting tetrahedral intermediate will have a positive charge on the atom of the nucleophile that is bonded to the carbonyl carbon. chemistrystudent.comlibretexts.org After the elimination of the chloride ion, a final deprotonation step is required to yield the neutral product. This proton is typically removed by another molecule of the nucleophile or a weak base present in the reaction mixture. chemguide.co.uklibretexts.org For instance, the reaction with an alcohol (alcoholysis) produces an ester and HCl. chemguide.co.ukchemguide.co.uk
Negatively Charged Nucleophiles: Anionic nucleophiles, such as alkoxides, carboxylates, and hydride reagents, are generally more reactive than their neutral counterparts. chemistrysteps.commasterorganicchemistry.com The reaction with these nucleophiles proceeds similarly through the addition-elimination mechanism, but a final deprotonation step is usually not necessary. For example, the reaction with a carboxylate anion yields a carboxylic anhydride. chemistrysteps.commasterorganicchemistry.com
The steric bulk of the nucleophile can also affect the rate of the reaction. ncert.nic.in Sterically hindered nucleophiles may approach the electrophilic carbonyl carbon more slowly, leading to a decreased reaction rate.
| Nucleophile | Product Type | Example Reaction |
|---|---|---|
| Water (H₂O) | Carboxylic Acid | R-COCl + H₂O → R-COOH + HCl |
| Alcohol (R'-OH) | Ester | R-COCl + R'-OH → R-COOR' + HCl |
| Ammonia (NH₃) | Primary Amide | R-COCl + 2NH₃ → R-CONH₂ + NH₄Cl |
| Primary Amine (R'-NH₂) | Secondary Amide | R-COCl + 2R'-NH₂ → R-CONHR' + R'-NH₃Cl |
| Carboxylate (R'-COO⁻) | Anhydride | R-COCl + R'-COO⁻ → R-CO-O-CO-R' + Cl⁻ |
In the case of 3-(Propan-2-yloxy)propanoyl chloride, the presence of the propan-2-yloxy group [(CH₃)₂CH-O-] at the 3-position influences the reactivity of the acyl chloride functional group through both electronic and steric effects.
Electronic Effects: The oxygen atom in the ether linkage of the propan-2-yloxy group is electronegative and can exert a weak electron-withdrawing inductive effect (-I effect) through the sigma bonds of the propyl chain. This effect would slightly increase the electrophilicity of the carbonyl carbon, potentially making it marginally more reactive than an unsubstituted propanoyl chloride. However, this inductive effect diminishes with distance, and being at the 3-position, its impact on the carbonyl carbon at the 1-position is likely to be minimal.
Steric Effects: The propan-2-yloxy group, particularly the bulky isopropyl moiety, can introduce some steric hindrance. While this group is not directly attached to the carbonyl carbon, its presence in the molecule could influence the approach of very large or bulky nucleophiles to the reaction center. However, for most common nucleophiles, the steric hindrance from a group at the 3-position is unlikely to significantly impede the reaction.
Impact of the Propan-2-yloxy Group on Reactivity and Selectivity
Inductive Effects of the Ether Linkage
The reactivity of this compound is significantly influenced by the electronic properties of its constituent functional groups. The acyl chloride group (-COCl) is inherently reactive due to the presence of two highly electronegative atoms—oxygen and chlorine—bonded to the carbonyl carbon. libretexts.org These atoms strongly withdraw electron density from the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack. libretexts.org
Steric Hindrance Considerations
Steric hindrance refers to the spatial arrangement of atoms within a molecule that may impede the approach of reacting species. In this compound, the "propan-2-yloxy" or isopropoxy group [(CH₃)₂CH-O-] presents a degree of steric bulk. This branched alkyl group is larger than a simple methoxy (B1213986) or ethoxy group.
During a nucleophilic acyl substitution reaction, the nucleophile must approach the electrophilic carbonyl carbon. The transition state of this reaction is crowded, involving the carbonyl carbon, the original substituents, the leaving group, and the incoming nucleophile. libretexts.org The isopropoxy group, while not directly attached to the carbonyl carbon, is positioned on the alkyl chain. Its bulk can create a sterically hindered environment that may partially shield the reaction center. This shielding can slow the rate of reaction by making it more difficult for the nucleophile to achieve the optimal trajectory for attack, particularly if the attacking nucleophile is also large. libretexts.org Therefore, the reaction rates of this compound are expected to be slower than those of less substituted acyl chlorides like propanoyl chloride, especially when reacting with bulky nucleophiles. libretexts.org
Specific Reaction Classes
This compound undergoes the characteristic reactions of acyl chlorides, primarily through a nucleophilic addition-elimination mechanism.
Hydrolysis to Carboxylic Acids
Acyl chlorides react readily with water in a hydrolysis reaction to form the corresponding carboxylic acid. libretexts.orgchemguide.co.uksavemyexams.com This reaction is typically vigorous and exothermic, producing steamy fumes of hydrogen chloride gas as a byproduct. libretexts.org
The reaction proceeds via a nucleophilic acyl substitution mechanism. A water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, and the chloride ion is eliminated as a leaving group. A final deprotonation step yields 3-(Propan-2-yloxy)propanoic acid and hydrogen chloride. libretexts.orglibretexts.org Due to the formation of HCl, a base is often added to neutralize the acid and drive the reaction to completion. libretexts.org
Table 1: Hydrolysis of this compound
| Reactant | Reagent | Product(s) | General Conditions |
|---|
Esterification with Alcohols and Phenols
One of the most common and useful reactions of acyl chlorides is their conversion to esters upon reaction with alcohols or phenols, a process known as alcoholysis. libretexts.org These reactions are generally much faster and more efficient than Fischer esterification from the corresponding carboxylic acid. chemguide.co.uk The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270), to scavenge the hydrogen chloride byproduct. libretexts.org
Reaction with Primary and Secondary Alcohols
This compound reacts readily with primary and secondary alcohols to yield esters. chemguide.co.uk The mechanism is a nucleophilic addition-elimination, where the alcohol's oxygen atom acts as the nucleophile. chemguide.co.uklibretexts.org
The rate of this reaction can be influenced by steric factors. libretexts.org Due to the steric bulk of the isopropoxy group on the acyl chloride, reactions with sterically hindered secondary alcohols (e.g., propan-2-ol) may proceed more slowly than with less hindered primary alcohols (e.g., ethanol). libretexts.orglibretexts.org
Table 2: Esterification with Primary and Secondary Alcohols
| Alcohol Type | Example Alcohol | Product | Relative Reaction Rate |
|---|---|---|---|
| Primary | Ethanol (B145695) | Ethyl 3-(propan-2-yloxy)propanoate | Faster |
Reactivity with Phenols and Phenoxide Ions
Phenols are generally less reactive nucleophiles than alcohols because the lone pair of electrons on the oxygen atom is delocalized into the aromatic ring, reducing its availability for attack. libretexts.orgchemguide.co.uk Consequently, the reaction between this compound and a phenol (B47542) is typically slower than its reaction with an alcohol. chemguide.co.uk
To increase the rate of reaction, the phenol is often converted to its conjugate base, a phenoxide ion, by treatment with a strong base like sodium hydroxide. The phenoxide ion is a much more potent nucleophile due to its full negative charge, and it reacts rapidly with the acyl chloride to form a phenyl ester.
Table 3: Comparison of Reactivity: Phenol vs. Phenoxide Ion
| Nucleophile | Reagent | Product | Reaction Conditions |
|---|---|---|---|
| Phenol | Phenol | Phenyl 3-(propan-2-yloxy)propanoate | Slow reaction; may require gentle warming. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3-(Propan-2-yloxy)propanoic acid |
| Ethanol |
| Ethyl 3-(propan-2-yloxy)propanoate |
| Hydrogen chloride |
| Phenol |
| Phenyl 3-(propan-2-yloxy)propanoate |
| Propan-2-ol |
| Propan-2-yl 3-(propan-2-yloxy)propanoate |
| Propanoyl chloride |
| Pyridine |
| Sodium hydroxide |
| Sodium Phenoxide |
Stereochemical Aspects of Ester Formation
The esterification reaction of this compound with an alcohol proceeds through a nucleophilic acyl substitution mechanism. The carbonyl carbon of the acyl chloride is sp² hybridized and trigonal planar, making it achiral. The reaction involves the nucleophilic attack of the alcohol on this electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl double bond is reformed, yielding the ester.
Crucially, this compound itself is an achiral molecule. Therefore, the stereochemical outcome of the esterification reaction is entirely dependent on the nature of the alcohol reactant.
Reaction with Achiral Alcohols: When this compound reacts with an achiral alcohol (e.g., ethanol or methanol), the resulting ester product will also be achiral.
Reaction with Chiral Alcohols: If a chiral alcohol is used as the nucleophile, its stereocenter is not involved in the reaction. The bond-forming and bond-breaking steps occur at the acyl chloride's carbonyl carbon and the alcohol's hydroxyl group, leaving the chiral center of the alcohol unaffected. Consequently, the reaction proceeds with the retention of configuration at the stereocenter of the alcohol. For instance, the reaction with (R)-2-butanol would yield the corresponding ester, (R)-butan-2-yl 3-(propan-2-yloxy)propanoate, with the stereochemistry at the second carbon of the butanol moiety preserved.
Amidation with Ammonia and Amines
The reaction of this compound with ammonia or amines is a vigorous and common method for the synthesis of amides. This transformation follows a nucleophilic addition-elimination pathway, where the nitrogen atom of the ammonia or amine acts as the nucleophile. savemyexams.comsavemyexams.com
When this compound is treated with a concentrated aqueous solution of ammonia, a violent reaction occurs, producing the primary amide, 3-(propan-2-yloxy)propanamide, and ammonium (B1175870) chloride as a white solid mixture. chemguide.co.uklibretexts.orgchemguide.co.uk The reaction proceeds in two main stages. libretexts.orgchemguide.co.uk First, the ammonia molecule attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to eliminate a chloride ion, forming the amide and hydrogen chloride (HCl). chemguide.co.ukshout.education
CH₃CH(CH₃)OCH₂CH₂COCl + NH₃ → CH₃CH(CH₃)OCH₂CH₂CONH₂ + HCl
The hydrogen chloride produced is an acid and immediately reacts with the excess ammonia, which is a base, in an acid-base neutralization reaction to form ammonium chloride. chemguide.co.ukchemguide.co.uk
HCl + NH₃ → NH₄Cl
This secondary reaction drives the initial amidation to completion.
The reaction of this compound with primary and secondary amines is analogous to its reaction with ammonia and is a reliable method for synthesizing N-substituted and N,N-disubstituted amides, respectively. libretexts.orgchemguide.co.uk
Primary Amines (R-NH₂): React with this compound to form N-substituted amides. For example, the reaction with ethylamine (B1201723) yields N-ethyl-3-(propan-2-yloxy)propanamide. libretexts.orgchemguide.co.uk
Secondary Amines (R₂-NH): React to form N,N-disubstituted amides. For instance, the reaction with diethylamine (B46881) would produce N,N-diethyl-3-(propan-2-yloxy)propanamide.
The mechanism is identical to that with ammonia: a nucleophilic attack by the amine's nitrogen on the carbonyl carbon, followed by the elimination of the chloride ion. libretexts.orgchemguide.co.uk The byproduct, hydrogen chloride, then reacts with a second molecule of the amine to form an alkylammonium chloride salt. libretexts.org
As noted, the amidation reaction produces one equivalent of hydrogen chloride for every equivalent of acyl chloride consumed. This HCl will react with the amine nucleophile, converting it into its non-nucleophilic ammonium salt. To prevent this and allow the reaction to go to completion, specific stoichiometric considerations are necessary.
There are two common strategies:
Use of Excess Amine: A minimum of two equivalents of the amine (or ammonia) is used. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the generated HCl. libretexts.orgquizlet.com This is often the method of choice when the amine is inexpensive and readily available.
Use of an Auxiliary Base: One equivalent of the amine is used along with at least one equivalent of a different, non-nucleophilic base (an "HCl scavenger"). fishersci.co.uk This approach is preferred when the amine is valuable or complex. Common auxiliary bases include tertiary amines like triethylamine (B128534) (Et₃N), pyridine, or sterically hindered amines like N,N-diisopropylethylamine (DIPEA or Hünig's base). fishersci.co.ukresearchgate.net This general procedure is often referred to as the Schotten-Baumann reaction. fishersci.co.uk
| Reactant | Stoichiometry/Base | Product | Byproduct |
| Ammonia (NH₃) | 2 equivalents | 3-(Propan-2-yloxy)propanamide | Ammonium chloride (NH₄Cl) |
| Primary Amine (RNH₂) | 2 equivalents | N-Alkyl-3-(propan-2-yloxy)propanamide | Alkylammonium chloride (RNH₃Cl) |
| Secondary Amine (R₂NH) | 2 equivalents | N,N-Dialkyl-3-(propan-2-yloxy)propanamide | Dialkylammonium chloride (R₂NH₂Cl) |
| Primary Amine (RNH₂) | 1 eq. Amine, 1 eq. Pyridine | N-Alkyl-3-(propan-2-yloxy)propanamide | Pyridinium chloride |
Anhydride Formation with Carboxylic Acids or Carboxylates
This compound can react with carboxylic acids or, more readily, with their corresponding carboxylate salts to form mixed carboxylic anhydrides. libretexts.orgcrunchchemistry.co.uk This reaction is another example of nucleophilic acyl substitution, where the carboxylate ion serves as the nucleophile. msu.edu
The reaction is typically carried out by treating the acyl chloride with a carboxylate salt (e.g., sodium propanoate) or by reacting it with a carboxylic acid in the presence of a non-nucleophilic base like pyridine or triethylamine. thieme-connect.degoogle.com The base deprotonates the carboxylic acid to form the more potent carboxylate nucleophile in situ.
Mechanism:
Nucleophilic Attack: The negatively charged oxygen of the carboxylate ion attacks the electrophilic carbonyl carbon of this compound. libretexts.org
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as the leaving group, resulting in the formation of a mixed anhydride. libretexts.org
For example, the reaction with sodium acetate (B1210297) would yield acetic 3-(propan-2-yloxy)propanoic anhydride.
CH₃CH(CH₃)OCH₂CH₂COCl + CH₃COONa → CH₃CH(CH₃)OCH₂CH₂CO-O-COCH₃ + NaCl
This method is a key step in certain synthetic procedures, particularly in peptide synthesis, where mixed anhydrides are used as activated intermediates for forming amide bonds. thieme-connect.degoogle.com
Reactions with Organometallic Reagents
The reaction of this compound with organometallic reagents provides a powerful tool for carbon-carbon bond formation. The outcome of the reaction is highly dependent on the type of organometallic reagent used, owing to their differing reactivities. chemistrysteps.com
Grignard and Organolithium Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are highly reactive, hard nucleophiles and strong bases. chemistrysteps.comlibretexts.orgwikipedia.org They react with acyl chlorides in a two-fold addition process. chemistrysteps.com
The first equivalent of the organometallic reagent attacks the carbonyl carbon, displacing the chloride ion to form a ketone intermediate.
This resulting ketone is also reactive towards the organometallic reagent—often more so than the initial acyl chloride. It is immediately attacked by a second equivalent of the reagent. chemistrysteps.compearson.com
An acidic workup then protonates the resulting alkoxide to yield a tertiary alcohol where two identical alkyl (or aryl) groups from the organometallic reagent have been added to the original carbonyl carbon. pearson.comyoutube.com
For example, reacting this compound with excess methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would produce 2-methyl-4-(propan-2-yloxy)butan-2-ol.
Gilman Reagents (Lithium Dialkylcuprates): In contrast, Gilman reagents (R₂CuLi) are much less reactive, "softer" nucleophiles. chemistrysteps.com Their reduced reactivity allows them to react selectively with the highly electrophilic acyl chloride but not with the less reactive ketone product. chemistrysteps.comvaia.com This makes Gilman reagents exceptionally useful for synthesizing ketones from acyl chlorides in a single step. The reaction stops after the addition of one alkyl group and the displacement of the chloride ion.
For example, treating this compound with lithium dimethylcuprate ((CH₃)₂CuLi) will produce 4-(propan-2-yloxy)butan-2-one.
| Organometallic Reagent | Reagent Type | Stoichiometry (Reagent:Acyl Chloride) | Intermediate | Final Product (after workup) |
| Grignard (R-MgX) | Hard Nucleophile | > 2 : 1 | Ketone | Tertiary Alcohol |
| Organolithium (R-Li) | Hard Nucleophile | > 2 : 1 | Ketone | Tertiary Alcohol |
| Gilman (R₂CuLi) | Soft Nucleophile | ~ 1 : 1 | - | Ketone |
Grignard Reagents for Ketone and Alcohol Synthesis
The reaction of this compound with Grignard reagents (R-MgX) is a versatile method for forming new carbon-carbon bonds, leading to the synthesis of ketones and tertiary alcohols. The outcome of the reaction is highly dependent on the stoichiometry of the Grignard reagent and the reaction conditions.
Due to the high reactivity of the acyl chloride functional group, the initial product of the reaction is a ketone. The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion to yield a ketone.
However, the ketone product is also susceptible to nucleophilic attack by the Grignard reagent. In fact, ketones are generally more reactive towards Grignard reagents than acyl chlorides are. Consequently, if more than one equivalent of the Grignard reagent is present, a second nucleophilic addition to the ketone will occur. This second attack forms a magnesium alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol.
Therefore, to synthesize a tertiary alcohol, at least two equivalents of the Grignard reagent are required. The two alkyl groups added from the Grignard reagent will be identical. Isolating the ketone is challenging because the first reaction is slower than the second. To achieve ketone synthesis, the reactivity of the Grignard reagent must be moderated, or the reaction must be carried out under carefully controlled conditions, such as very low temperatures, to prevent the second addition.
Table 1: Reaction of this compound with Grignard Reagents
| Grignard Reagent (R-MgX) | Stoichiometry | Primary Product | Final Product (after workup) |
| Methylmagnesium bromide | 1 Equivalent (controlled) | 4-(Propan-2-yloxy)butan-2-one | Mixture including ketone and alcohol |
| Methylmagnesium bromide | ≥ 2 Equivalents | Magnesium alkoxide | 2-Methyl-4-(propan-2-yloxy)butan-2-ol |
| Ethylmagnesium bromide | ≥ 2 Equivalents | Magnesium alkoxide | 3-Methyl-5-(propan-2-yloxy)pentan-3-ol |
| Phenylmagnesium bromide | ≥ 2 Equivalents | Magnesium alkoxide | 1,1-Diphenyl-3-(propan-2-yloxy)propan-1-ol |
Organolithium Compounds in Carbonyl Transformations
Organolithium reagents (R-Li) are among the most reactive organometallic compounds used in organic synthesis. Due to the highly polar nature of the carbon-lithium bond, they are powerful nucleophiles and strong bases. Their reactivity with this compound is analogous to that of Grignard reagents but often more vigorous.
Similar to Grignard reagents, organolithium compounds react with acyl chlorides in a two-step addition process. The first equivalent of the organolithium reagent adds to the carbonyl carbon to form a ketone intermediate. This ketone is highly reactive and immediately undergoes a second nucleophilic attack by another equivalent of the organolithium reagent. This rapid second addition makes the isolation of the ketone product exceedingly difficult. The reaction typically proceeds to completion to form a lithium alkoxide intermediate, which, upon acidic workup, yields a tertiary alcohol with two identical R groups derived from the organolithium reagent.
The high reactivity of organolithium reagents makes them less suitable for the selective synthesis of ketones from acyl chlorides. The reaction overwhelmingly favors the formation of tertiary alcohols.
Table 2: Reaction of this compound with Organolithium Reagents
| Organolithium Reagent (R-Li) | Stoichiometry | Primary Product | Final Product (after workup) |
| Methyllithium | ≥ 2 Equivalents | Lithium alkoxide | 2-Methyl-4-(propan-2-yloxy)butan-2-ol |
| n-Butyllithium | ≥ 2 Equivalents | Lithium alkoxide | 5-(Propan-2-yloxy)-4-propylheptan-4-ol |
| Phenyllithium | ≥ 2 Equivalents | Lithium alkoxide | 1,1-Diphenyl-3-(propan-2-yloxy)propan-1-ol |
Reduction Reactions
Reduction to Primary Alcohols using Complex Hydrides
Acyl chlorides are readily reduced by strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄). quora.commasterorganicchemistry.com This powerful reducing agent will convert this compound into the corresponding primary alcohol, 3-(propan-2-yloxy)propan-1-ol. jove.com
The reaction proceeds in two stages. First, a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, expelling the chloride leaving group to form an aldehyde, 3-(propan-2-yloxy)propanal. jove.com However, aldehydes are more reactive towards reduction than acyl chlorides. Therefore, the aldehyde intermediate cannot be isolated and is immediately attacked by a second hydride ion from another molecule of LiAlH₄. This second nucleophilic addition results in the formation of an alkoxide intermediate. A final aqueous or acidic workup step protonates the alkoxide to yield the primary alcohol. jove.com Due to the high reactivity of LiAlH₄, an excess of the reagent is often used to ensure the complete reduction of the starting material.
Table 4: Reduction of this compound to a Primary Alcohol
| Reagent | Intermediate | Final Product (after workup) |
| Lithium aluminum hydride (LiAlH₄) | 3-(Propan-2-yloxy)propanal | 3-(Propan-2-yloxy)propan-1-ol |
Partial Reduction to Aldehydes
The selective reduction of an acyl chloride to an aldehyde requires a less reactive reducing agent that will react with the acyl chloride but not with the aldehyde product. Two common methods achieve this transformation.
The Rosenmund reduction involves the catalytic hydrogenation of the acyl chloride using hydrogen gas (H₂) over a "poisoned" palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). byjus.comalfa-chemistry.com The barium sulfate support has a low surface area, which reduces the activity of the palladium. openochem.orgwikipedia.org Additionally, a catalyst poison, such as quinoline (B57606) or thiourea, is often added to further deactivate the catalyst. aakash.ac.in This deactivation prevents the over-reduction of the initially formed aldehyde to a primary alcohol. byjus.comwikipedia.org
Alternatively, a sterically hindered and less reactive complex hydride reagent can be used. Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) is a common choice for this purpose. almerja.comchemistrysteps.comlibretexts.org This reagent is a much milder reducing agent than LiAlH₄ because the bulky tert-butoxy (B1229062) groups moderate its reactivity. masterorganicchemistry.comlibretexts.org It is reactive enough to reduce the highly electrophilic acyl chloride to an aldehyde but reacts much more slowly with the less reactive aldehyde product, especially at low temperatures (e.g., -78 °C). chemistrysteps.commasterorganicchemistry.com This difference in reactivity allows for the isolation of the aldehyde in good yield.
Table 5: Partial Reduction of this compound to an Aldehyde
| Method | Reagents | Product |
| Rosenmund Reduction | H₂, Pd/BaSO₄, catalyst poison (e.g., quinoline) | 3-(Propan-2-yloxy)propanal |
| Hindered Hydride Reduction | Lithium tri-tert-butoxyaluminum hydride | 3-(Propan-2-yloxy)propanal |
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. organic-chemistry.orglibretexts.org In this reaction, this compound can serve as the acylating agent to produce aryl ketones. The reaction requires a strong Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most commonly used. byjus.comnumberanalytics.com
The mechanism begins with the reaction between the acyl chloride and the Lewis acid catalyst. The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the carbon-chlorine bond. numberanalytics.com This generates a highly electrophilic acylium ion, which is stabilized by resonance.
The acylium ion then acts as the electrophile and is attacked by the electron-rich aromatic ring (e.g., benzene (B151609) or a substituted derivative). This attack forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com In the final step, a weak base (such as AlCl₄⁻, formed in the first step) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. libretexts.org
A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound because the acyl group is electron-withdrawing and deactivates the ring towards further substitution. This prevents polyacylation, making it a highly controlled and synthetically useful reaction. organic-chemistry.orglibretexts.org
Table 6: Friedel-Crafts Acylation with this compound
| Aromatic Substrate | Lewis Acid Catalyst | Product |
| Benzene | AlCl₃ | 1-Phenyl-3-(propan-2-yloxy)propan-1-one |
| Toluene | AlCl₃ | 1-(p-tolyl)-3-(propan-2-yloxy)propan-1-one (major isomer) |
| Anisole | AlCl₃ | 1-(4-methoxyphenyl)-3-(propan-2-yloxy)propan-1-one (major isomer) |
Applications of 3 Propan 2 Yloxy Propanoyl Chloride As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The utility of 3-(Propan-2-yloxy)propanoyl chloride as a synthetic precursor stems from its ability to participate in nucleophilic acyl substitution reactions. chemistrysteps.com This class of reaction is fundamental to the formation of numerous carboxylic acid derivatives, including amides and esters, which are key functional groups in many biologically active compounds and advanced materials. ontosight.aiwikipedia.org
A primary application of this compound is in the synthesis of N-substituted propanamides. Acyl chlorides react readily with primary and secondary amines to form stable amide bonds. chemistrysteps.com In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of an N-substituted amide and hydrogen chloride. chemistrysteps.com
When this compound is used, this reaction yields N-substituted 3-(propan-2-yloxy)propanamides. The specific properties of the resulting amide can be tuned by selecting different primary or secondary amines as the nucleophile.
| Reactant (Amine) | Product | Chemical Class |
|---|---|---|
| Ammonia (B1221849) (NH₃) | 3-(Propan-2-yloxy)propanamide | Primary Amide |
| Methylamine (CH₃NH₂) | N-Methyl-3-(propan-2-yloxy)propanamide | Secondary Amide |
| Aniline (C₆H₅NH₂) | N-Phenyl-3-(propan-2-yloxy)propanamide | Secondary Amide |
| Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-3-(propan-2-yloxy)propanamide | Tertiary Amide |
Quinoxaline and benzimidazole (B57391) derivatives are important heterocyclic scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. The synthesis of these complex structures often involves the condensation of ortho-diaminoarenes with dicarbonyl compounds or their equivalents, such as carboxylic acids or acyl chlorides.
As a reactive acylating agent, this compound can be employed to introduce the 3-(propan-2-yloxy)propanoyl group onto these heterocyclic systems. This can occur through acylation of amino groups on the benzene (B151609) ring precursor before cyclization, or by modifying the core heterocyclic structure after it has been formed. This functionalization is a key strategy for developing novel derivatives with potentially enhanced therapeutic properties.
Macrocycles are large cyclic molecules that are of significant interest in drug discovery. The synthesis of these structures often relies on intramolecular reactions that form a large ring. Acyl chlorides can play a crucial role in macrocyclization reactions, particularly in the formation of macrolactams (cyclic amides) and macrolactones (cyclic esters).
In such a synthetic strategy, this compound could be incorporated into a long linear precursor molecule that also contains a nucleophilic group, such as an amine or a hydroxyl group, at its other end. Under high-dilution conditions, which favor intramolecular reactions, the nucleophilic group can attack the acyl chloride, leading to ring closure and the formation of a macrocyclic structure containing the 3-(propan-2-yloxy)propanoyl unit. acs.orgcore.ac.uk The specific use of this compound in this context allows for the precise incorporation of its isopropoxy side chain, which can influence the conformation and properties of the final macrocycle. nih.gov
Derivatization Strategies in Chemical Research
Chemical derivatization is a technique used to modify a compound to produce a new compound, or "derivative," which has properties that are better suited for a specific purpose, such as chemical analysis. Acyl chlorides are widely used as derivatizing agents due to their high reactivity. wikipedia.org
This compound can be used as a derivatizing agent for compounds containing hydroxyl (-OH) groups, such as alcohols and phenols. It reacts with the hydroxyl group to form an ester linkage, effectively converting the hydroxyl group into a 3-(propan-2-yloxy)propanoate ester. This structural modification can be used to alter the polarity, volatility, and solubility of the parent molecule, or to protect the hydroxyl group from participating in other reactions during a multi-step synthesis.
In analytical chemistry, particularly in chromatography and mass spectrometry, derivatization is often employed to improve the detection and separation of analytes. Treating an analyte containing a hydroxyl or amine group with this compound can confer several analytical advantages.
The introduction of the 3-(propan-2-yloxy)propanoyl group increases the molecular weight and can alter the fragmentation pattern of the analyte in mass spectrometry, potentially leading to more structurally informative data. Furthermore, by modifying the polarity of the analyte, its retention behavior in chromatographic systems like High-Performance Liquid Chromatography (HPLC) can be significantly changed, enabling better separation from interfering substances in a complex mixture. This improvement in chromatographic performance and detectability is crucial for the development of sensitive and robust analytical methods.
| Analytical Technique | Purpose of Derivatization | Benefit of Using this compound |
|---|---|---|
| Gas Chromatography (GC) | Increase volatility of polar analytes | Masks polar -OH or -NH groups to prevent peak tailing. |
| Liquid Chromatography (LC) | Alter retention time for better separation | Changes the polarity of the analyte to optimize chromatographic resolution. |
| Mass Spectrometry (MS) | Improve ionization and control fragmentation | Increases molecular weight and introduces a new fragmentation pathway for enhanced structural analysis. |
Chiral Synthesis and Stereoselective Transformations
The utility of this compound in stereoselective transformations is centered on its ability to introduce a propanoyl group that can be influenced by, or can influence, the chirality of a molecule.
When an achiral molecule, such as this compound, reacts with a single enantiomer of a chiral molecule, the resulting product is a diastereomer. This principle can be applied to generate derivatives in which chemically equivalent protons become non-equivalent. Specifically, the methylene (B1212753) protons (at the C2 position) of the 3-(propan-2-yloxy)propanoyl group, which are enantiotopic in the achiral starting material, become diastereotopic in a chiral environment. masterorganicchemistry.commasterorganicchemistry.com
This phenomenon arises when the acyl chloride reacts with a chiral alcohol or amine to form a chiral ester or amide. In the resulting molecule, the two protons on the methylene group adjacent to the carbonyl are in different chemical environments due to the influence of the nearby stereocenter. masterorganicchemistry.com Consequently, they exhibit different chemical shifts in proton nuclear magnetic resonance (¹H NMR) spectroscopy and can couple to each other, often resulting in a complex splitting pattern known as an AB quartet. masterorganicchemistry.com
For instance, the reaction of this compound with a chiral alcohol, such as (R)-butan-2-ol, would yield two diastereomeric esters if a racemic alcohol were used. However, using an enantiomerically pure alcohol results in a single diastereomer where the C2 methylene protons are diastereotopic.
Hypothetical ¹H NMR Data for a Chiral Ester Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Hₐ (C2) | 2.65 | dd | J_ab = 15.0, J_ax = 6.5 |
| Hₑ (C2) | 2.75 | dd | J_ab = 15.0, J_ex = 7.5 |
This interactive table presents hypothetical NMR data illustrating the distinct signals for the diastereotopic methylene protons (Hₐ and Hₑ) in a chiral ester derivative of 3-(propan-2-yloxy)propanoic acid.
This diastereotopicity is a direct consequence of the new chiral center's influence and is a fundamental concept in stereochemistry, confirmable through NMR spectroscopy. masterorganicchemistry.commasterorganicchemistry.com
Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. The principle relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. mdpi.commdpi.com this compound can be theoretically employed in kinetic resolution protocols in a few ways.
One approach involves the acylation of a racemic alcohol or amine with a sub-stoichiometric amount of the achiral this compound in the presence of a chiral catalyst. The catalyst would selectively facilitate the reaction of one enantiomer over the other, leaving the unreacted substrate enriched in the less reactive enantiomer.
Alternatively, if the 3-(propan-2-yloxy)propanoic acid is resolved into its separate enantiomers, the resulting enantiomerically pure acyl chloride can act as a chiral resolving agent. When this chiral acyl chloride reacts with a racemic mixture of an alcohol or amine, the two enantiomers will react at different rates, leading to the formation of two diastereomeric products. By stopping the reaction before completion, one can isolate the unreacted starting material and the diastereomeric product in enantiomerically enriched forms. This strategy has been successfully applied with structurally similar 2-aryloxy propionyl chlorides for the resolution of racemic heterocyclic amines. urfu.ru
Hypothetical Data for Kinetic Resolution of a Racemic Amine
| Entry | Chiral Acylating Agent | Racemic Substrate | Conversion (%) | e.e. of Unreacted Amine (%) | e.e. of Amide Product (%) | Selectivity (s) |
| 1 | (R)-3-(Propan-2-yloxy)propanoyl chloride | (±)-1-Phenylethanamine | 50 | >99 (S) | 98 (R,R) | >100 |
This interactive table presents hypothetical results for the kinetic resolution of a racemic amine using an enantiomerically pure form of the subject acyl chloride, demonstrating high enantiomeric excess (e.e.) and selectivity (s).
Enantioselective synthesis aims to create a specific enantiomer of a chiral product from an achiral or prochiral starting material. nih.govtcichemicals.com A common and powerful strategy involves the use of chiral auxiliaries. wikipedia.org These are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered.
In this context, this compound can be covalently attached to a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam. wikipedia.org The resulting N-acyl derivative places the propanoyl unit in a chiral environment. The auxiliary then sterically blocks one face of the enolate that can be formed from the acyl group, forcing an incoming electrophile, such as an alkyl halide, to attack from the less hindered face. This results in the diastereoselective formation of a new stereocenter. Subsequent removal of the chiral auxiliary yields an enantiomerically enriched α-substituted 3-(propan-2-yloxy)propanoic acid derivative.
Hypothetical Diastereoselective Alkylation using a Chiral Auxiliary
| Entry | Chiral Auxiliary | Electrophile | Product Diastereomeric Ratio (d.r.) |
| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | 95:5 |
| 2 | (1S)-(-)-2,10-Camphorsultam | Methyl iodide | 92:8 |
This interactive table presents hypothetical outcomes for the diastereoselective alkylation of an N-acyl derivative formed from this compound and a chiral auxiliary, showing high diastereoselectivity.
This approach allows for the predictable and controlled introduction of chirality into molecules, making it a cornerstone of modern asymmetric synthesis.
Advanced Methodologies and Catalytic Systems in Reactions Involving 3 Propan 2 Yloxy Propanoyl Chloride
Flow Chemistry Applications
Continuous flow technology has become a powerful tool in both academic and industrial laboratories for conducting chemical syntheses with improved safety, efficiency, and scalability. The use of miniaturized flow setups is particularly valuable for the on-demand generation and use of reactive compounds like acyl chlorides. organic-chemistry.orgacs.org
Flow chemistry offers substantial advantages in reaction control compared to conventional batch methods. researchgate.net The defining feature of flow reactors is their high surface-area-to-volume ratio, which enables rapid and highly efficient heat transfer. This allows for precise temperature control of reactions involving 3-(Propan-2-yloxy)propanoyl chloride, effectively managing the exotherms that often accompany acylation reactions. Such control minimizes the formation of thermal degradation byproducts and improves selectivity towards the desired product.
Furthermore, the efficient micromixing of reagents in continuous flow systems can lead to significantly faster reaction times and improved yields. This enhanced mass transfer ensures that reactants are combined uniformly and rapidly, which is particularly beneficial for fast reactions typical of acyl chlorides. The ability to operate under superheated conditions in a sealed flow reactor can further accelerate reaction rates safely, a feat that is often hazardous in large-scale batch reactors.
Acyl chlorides are inherently reactive and moisture-sensitive. Flow chemistry provides a safer and more efficient framework for handling such reactive intermediates. organic-chemistry.orgacs.org In a continuous flow setup, this compound can be generated in one module and immediately consumed in a subsequent reaction step without the need for isolation, purification, or storage. This "on-demand" approach minimizes the risk of decomposition and reduces the potential for hazardous exposure. utrgv.edu By containing highly reactive species within a closed and controlled system, flow chemistry significantly enhances the safety profile of a synthetic process. nih.gov
One of the most significant advantages of flow chemistry is the streamlined transition from laboratory-scale synthesis to industrial production. researchgate.net Scaling up a process in flow chemistry does not require a complete reoptimization of reaction conditions, which is a common bottleneck in batch processing. researchgate.net Instead, scalability is typically achieved through two main strategies:
Sizing-up: Increasing the internal dimensions of the flow reactor to accommodate higher throughput.
Numbering-up (or Scale-out): Operating multiple flow reactors in parallel to increase the total production volume. beilstein-journals.org
This predictable scalability makes flow chemistry an attractive technology for the pharmaceutical and fine chemical industries, where consistent product quality, process robustness, and manufacturing efficiency are critical. researchgate.netorganic-chemistry.org The modular nature of flow systems allows for flexible and reconfigurable manufacturing processes tailored to specific production demands.
Catalytic Approaches
Catalysis offers a powerful means to enhance the efficiency, selectivity, and scope of reactions involving this compound. Both organocatalysis and metal catalysis provide distinct advantages for activating the acyl chloride and facilitating a wide range of chemical transformations.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of acylations with reagents like this compound, nucleophilic organocatalysts are particularly effective.
4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for acylation reactions. researchgate.net Its catalytic activity stems from its ability to react with an acyl chloride to form a resonance-stabilized N-acylpyridinium salt. libretexts.org This intermediate is a significantly more powerful acylating agent than the acyl chloride itself, capable of acylating a wide range of nucleophiles, including sterically hindered or electronically deactivated alcohols. utrgv.edulibretexts.org The catalyst is regenerated upon nucleophilic attack on the acylpyridinium intermediate, completing the catalytic cycle. acs.orgnih.gov
Chiral Phosphines have emerged as versatile organocatalysts for asymmetric transformations. In acylation reactions, phosphines function as nucleophilic catalysts to activate the acyl chloride, forming a reactive acylphosphonium intermediate. nih.gov By employing chiral phosphines, chemists can achieve enantioselective acylations, which are crucial for the kinetic resolution of racemic alcohols or the desymmetrization of meso-diols. beilstein-journals.orgacs.org
| Catalyst Type | Mechanism of Action | Key Advantages | Primary Application |
|---|---|---|---|
| 4-(Dimethylamino)pyridine (DMAP) | Forms a highly reactive N-acylpyridinium salt intermediate. libretexts.org | High catalytic activity, broad substrate scope, applicable to hindered alcohols. organic-chemistry.orgutrgv.edu | General acylation of alcohols and amines. |
| Chiral Phosphines | Forms a reactive acylphosphonium intermediate. nih.gov | Enables asymmetric transformations, high enantioselectivity. beilstein-journals.org | Kinetic resolution of racemic alcohols, desymmetrization reactions. acs.org |
Transition metal catalysis unlocks novel reactivity pathways for acyl chlorides that are inaccessible through traditional methods. nih.gov Catalysts based on palladium, rhodium, or iridium can activate the C(acyl)-Cl bond, enabling a variety of cross-coupling and addition reactions. nih.gov
For instance, palladium catalysts can facilitate the coupling of acyl chlorides with alkenes (acylative Mizoroki–Heck reaction) or organometallic reagents. Rhodium catalysts have been employed in the carboacylation of alkynes, where both the acyl and an aryl group from the acid chloride can be added across the triple bond. nih.gov These transformations allow for the rapid construction of complex molecular architectures, such as functionalized ketones, from simple precursors. The choice of metal, ligand, and reaction conditions dictates the outcome, offering a versatile toolkit for synthetic chemists. nih.gov
| Metal Catalyst | Reaction Type | Resulting Product Class | Reference |
|---|---|---|---|
| Palladium (Pd) | Acylative Mizoroki–Heck Coupling | α,β-Unsaturated Ketones | nih.gov |
| Palladium (Pd) | Acylative Borylation of Allenes | Acyl-Substituted Boronates | nih.gov |
| Rhodium (Rh) | Carboacylation of Alkynes | Substituted Enones | nih.gov |
| Iridium (Ir) | Chloroacylation of Alkynes | β-Chloro-α,β-unsaturated Ketones | nih.gov |
Metal-Catalyzed Transformations
Palladium-Catalyzed Functionalizations
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. For acyl chlorides like this compound, palladium catalysts can facilitate reactions that are otherwise challenging. These functionalizations often involve the oxidative addition of the acyl chloride to a low-valent palladium complex, followed by subsequent steps like transmetalation and reductive elimination.
One of the primary applications is in the synthesis of ketones via coupling with organometallic reagents. For instance, in Stille or Suzuki-Miyaura cross-coupling reactions, the acyl chloride can be coupled with organostannanes or organoboron compounds, respectively, to form ketones. The choice of catalyst, ligands, and reaction conditions is critical to achieving high selectivity and yield. nih.gov For example, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used, while palladium(II) precatalysts such as palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂) can also be effective, often in the presence of phosphine (B1218219) ligands. nih.gov
Recent advancements have also explored the decarbonylative coupling of acyl chlorides, although this is often an undesired side reaction. The Mizoroki-Heck reaction, traditionally used for aryl and vinyl halides, has been adapted for alkyl chlorides under photoinduced palladium catalysis, presenting a potential, albeit challenging, pathway for the functionalization of related acyl chlorides. nih.gov
Table 1: Examples of Palladium Catalysts in Acyl Chloride Functionalization
| Catalyst/Precatalyst | Ligand(s) | Typical Reaction Type | Potential Product with this compound |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | Stille, Suzuki-Miyaura Coupling | Ketones (e.g., coupling with an organoboron reagent) |
| Pd(OAc)₂ | Various phosphines | Aroylation, Arylation | Aroyl C-glycosides (in specific contexts) nih.gov |
| PdCl₂ | None or various | Ketone Synthesis | Ketones (e.g., coupling with arylboronic acids) nih.gov |
Detailed research findings indicate that catalyst and ligand selection can control reaction selectivity, for instance, between aroylation and arylation pathways when reacting with stannyl (B1234572) glycals. nih.gov The use of Pd(OAc)₂ favored the formation of aroyl C-glycals, while Pd(PPh₃)₄ led to aryl C-glycals, highlighting the nuanced control achievable through catalyst modification. nih.gov
Ruthenium-Catalyzed Cycloaddition Reactions
Ruthenium catalysts are particularly effective in mediating cycloaddition reactions, which are powerful tools for constructing cyclic molecules. chesci.com While direct participation of an acyl chloride in cycloadditions is uncommon, this compound can serve as a precursor to substrates suitable for these transformations. For example, it could be converted into a terminal alkyne or an alkene, which are common participants in ruthenium-catalyzed cycloadditions.
Ruthenium complexes can catalyze a variety of cycloadditions, including [2+2], [2+2+2], and [3+2] reactions. chesci.com
[2+2] Cycloadditions: These reactions typically occur between an alkene and an alkyne, yielding cyclobutene (B1205218) derivatives. Ruthenium complexes like RuH₂(PPh₃)₄ have been shown to be effective catalysts for this transformation. chesci.com
[2+2+2] Cycloadditions: This powerful reaction allows for the rapid construction of six-membered rings by combining three unsaturated components, such as three alkynes or two alkynes and an alkene.
[3+2] Cycloadditions: Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a prominent example, providing regioselective access to 1,5-disubstituted 1,2,3-triazoles, which is complementary to the copper-catalyzed variant that yields 1,4-disubstituted triazoles. chesci.com
The versatility of ruthenium's oxidation states (-2 to +8) allows for the formation of diverse catalytic complexes that can be tailored to specific cycloaddition pathways. chesci.com The application of these reactions provides an atom-economical route to complex carbocyclic and heterocyclic systems from simple precursors potentially derived from this compound.
Table 2: Overview of Ruthenium-Catalyzed Cycloaddition Reactions
| Reaction Type | Reactants | Catalyst Example | Product Type |
|---|---|---|---|
| [2+2] Cycloaddition | Alkene + Alkyne | RuH₂(PPh₃)₄ | Cyclobutene derivatives chesci.com |
| [2+2+2] Cycloaddition | Diyne + Alkyne | Ruthenium(0) complexes | Fused ring systems |
Photocatalysis for Modified Reactivity
Photocatalysis utilizes light to drive chemical reactions by generating highly reactive intermediates. In the context of acyl chlorides, photocatalysis can modify their reactivity, enabling transformations that are not feasible under thermal conditions. While specific research on the photocatalysis of this compound is not widely documented, general principles can be applied.
One promising area is the intersection of photocatalysis and transition metal catalysis. For example, photoinduced palladium catalysis has been successfully applied to the Mizoroki–Heck coupling of unactivated alkyl chlorides. nih.gov This methodology overcomes the high thermodynamic barrier typically associated with the activation of alkyl chlorides by using light to facilitate the catalytic cycle. nih.gov A similar strategy could potentially be developed for acyl chlorides, enabling their participation in a broader range of cross-coupling reactions under mild conditions. This approach could involve the generation of acyl radicals via single-electron transfer (SET) from an excited photocatalyst, which could then engage in various coupling processes.
Green Chemistry Principles in the Use of this compound
Applying green chemistry principles to reactions involving this compound is essential for developing sustainable synthetic processes. This involves a holistic approach, considering factors from solvent choice to the intrinsic efficiency of the chemical transformation. rsc.org
Solvent Selection and Minimization of Waste
The choice of solvent is a critical aspect of green chemistry. Traditionally, reactions with acyl chlorides are often performed in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran. However, these solvents have significant environmental and health concerns. Green chemistry encourages the use of safer, more environmentally benign alternatives. This could include bio-based solvents, supercritical fluids, or even water, if the reaction kinetics and substrate stability permit.
Waste minimization is another key principle. This can be achieved by:
Improving Reaction Efficiency: Utilizing optimized catalytic systems to achieve high yields and selectivities, thereby reducing the formation of byproducts.
Adopting Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher efficiency and safety, especially for reactive intermediates like acyl chlorides. nih.gov This approach can also reduce solvent usage and simplify purification.
Recycling: Recovering and reusing solvents and catalysts where feasible can significantly reduce the environmental footprint of a synthetic process.
Table 3: Solvent Selection Considerations based on Green Chemistry Principles
| Solvent Class | Examples | Green Chemistry Considerations |
|---|---|---|
| Halogenated | Dichloromethane, Chloroform (B151607) | Generally avoided; toxic, persistent, and environmentally harmful. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Peroxide-forming; moderate environmental impact. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | Often toxic and difficult to recycle. |
Atom Economy Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. libretexts.orgsavemyexams.com
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Reactions with high atom economy are inherently more sustainable as they generate less waste. rsc.orgyoutube.com Addition reactions, for example, have a theoretical atom economy of 100% because all reactant atoms are incorporated into the final product. savemyexams.comyoutube.com In contrast, substitution and elimination reactions produce byproducts, leading to a lower atom economy. savemyexams.com
Consider the amidation of this compound with ammonia (B1221849) (NH₃) to form 3-(propan-2-yloxy)propanamide.
CH₃CH(CH₃)OCH₂CH₂COCl + 2NH₃ → CH₃CH(CH₃)OCH₂CH₂CONH₂ + NH₄Cl
In this reaction, ammonium (B1175870) chloride (NH₄Cl) is formed as a byproduct. To calculate the atom economy, we need the molecular weights of the reactants and the desired product.
Table 4: Atom Economy Calculation for the Amidation of this compound
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
|---|---|---|---|
| This compound | C₆H₁₁ClO₂ | 150.60 nih.gov | Reactant |
| Ammonia | NH₃ | 17.03 | Reactant (2 equivalents used) |
| 3-(Propan-2-yloxy)propanamide | C₆H₁₃NO₂ | 131.17 | Desired Product |
| Calculation | |||
| Sum of Reactant MWs | 150.60 + (2 * 17.03) = 184.66 |
| Atom Economy | | (131.17 / 184.66) * 100 = 71.03% | |
The calculated atom economy of approximately 71% indicates that a significant portion of the reactant mass ends up in the byproduct. Designing synthetic routes with higher atom economy, for instance, by finding an addition-based pathway to the target amide, would be a key goal from a green chemistry perspective.
Theoretical and Computational Studies of 3 Propan 2 Yloxy Propanoyl Chloride and Its Reactions
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations are powerful tools for investigating reaction mechanisms at a molecular level. For 3-(propan-2-yloxy)propanoyl chloride, these methods can provide detailed insights into the transition states and energetic pathways of its reactions, particularly nucleophilic acyl substitution.
Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides. chemistrysteps.commasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving a tetrahedral intermediate. vaia.comlibretexts.org
The key steps amenable to transition state analysis are:
Nucleophilic Attack: The initial approach of a nucleophile to the electrophilic carbonyl carbon. The transition state for this step would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partial negative charge developing on the carbonyl oxygen.
Leaving Group Departure: The collapse of the tetrahedral intermediate to reform the carbonyl double bond and expel the chloride ion. The transition state here involves the partial breaking of the carbon-chlorine bond.
Computational methods like Density Functional Theory (DFT) can be employed to locate and characterize the geometries and energies of these transition states. The analysis would reveal the bond lengths and angles of the atoms involved, providing a precise picture of the molecular arrangement at the peak of the energy barrier.
Table 1: Hypothetical Transition State Geometries for the Reaction of this compound with a Generic Nucleophile (Nu)
| Parameter | Transition State 1 (TS1) - Nucleophilic Attack | Tetrahedral Intermediate | Transition State 2 (TS2) - Leaving Group Departure |
| C-Nu Bond Length (Å) | ~2.0 - 2.5 | ~1.5 | ~1.5 |
| C-O Bond Length (Å) | ~1.3 - 1.4 | ~1.4 | ~1.3 - 1.4 |
| C-Cl Bond Length (Å) | ~1.8 | ~1.9 | ~2.2 - 2.7 |
| O-C-Nu Angle (°) | ~100 - 110 | ~109.5 | ~110 - 120 |
| O-C-Cl Angle (°) | ~110 - 120 | ~109.5 | ~100 - 110 |
By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This profile provides crucial information about the thermodynamics and kinetics of the reaction.
The key energetic parameters include:
Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.
For the reaction of this compound, the energetic profile would likely show two peaks corresponding to the two transition states, with a valley in between representing the tetrahedral intermediate. The relative heights of these peaks would determine the rate-determining step of the reaction.
Table 2: Illustrative Energetic Data for a Nucleophilic Acyl Substitution Reaction
| Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (TS1) | +15 to +25 |
| Tetrahedral Intermediate | +5 to +10 |
| Transition State 2 (TS2) | +10 to +20 |
| Products | -10 to -30 |
Structure-Reactivity Relationship Investigations
The structure of this compound, specifically the presence of the propan-2-yloxy group, significantly influences its reactivity.
The propan-2-yloxy group, an ether linkage, exhibits two opposing electronic effects:
Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a withdrawal of electron density from the adjacent carbon atoms through the sigma bonds. This effect can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized through resonance, although this effect is generally weak when not directly conjugated with the carbonyl group. In this case, with the ether linkage at the 3-position, the resonance effect on the carbonyl group is negligible.
The dominant electronic influence of the propan-2-yloxy group at the 3-position is therefore a weak electron-withdrawing inductive effect.
Steric hindrance plays a crucial role in the reactivity of molecules. wikipedia.orgchemistrylearner.com The bulky isopropyl group of the propan-2-yloxy moiety can create steric congestion around the reaction center, particularly in the tetrahedral intermediate. libretexts.org
During the formation of the tetrahedral intermediate, the geometry around the carbonyl carbon changes from trigonal planar (120° bond angles) to tetrahedral (109.5° bond angles). This brings the substituents closer together, potentially leading to steric strain. However, since the propan-2-yloxy group is at the 3-position, its direct steric impact on the approach of a nucleophile to the carbonyl carbon (at the 1-position) is expected to be minimal. The steric hindrance would be more pronounced if the substituent were at the 2-position (alpha to the carbonyl group).
Conformational Analysis of this compound and Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, rotations around the C-C and C-O single bonds will lead to various conformers with different energies.
The most stable conformers will be those that minimize steric and torsional strain. chemistrysteps.com Key interactions to consider include:
Gauche Interactions: Repulsive interactions between bulky groups that are in a gauche relationship (dihedral angle of 60°).
Eclipsing Interactions: High-energy conformations where bonds on adjacent atoms are aligned.
Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers and to calculate the energy barriers for their interconversion. The analysis would likely reveal that staggered conformations, where the bulky groups are anti to each other, are the most stable. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.
Molecular Docking and Binding Affinity Studies
Extensive searches of publicly available scientific literature and computational chemistry databases did not yield any specific molecular docking or binding affinity studies conducted on this compound. While molecular docking is a common computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein or enzyme, no research applying this methodology to this compound has been published.
Consequently, there is no data available to report on the interactions of this compound with any specific molecular targets, nor are there any binding affinity values or detailed analyses of binding modes to present. The application of computational methods like molecular docking is crucial for understanding potential interactions at a molecular level, but such investigations have not been documented for this particular chemical compound.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes to 3-(Propan-2-yloxy)propanoyl Chloride
The traditional synthesis of acyl chlorides often involves the reaction of a corresponding carboxylic acid with reagents like thionyl chloride or oxalyl chloride. researchgate.netchemicalbook.comwikipedia.org While effective, these methods can lack sustainability and may not be suitable for sensitive substrates. Future research will likely focus on developing more innovative and greener synthetic pathways.
One promising avenue is the application of continuous-flow systems. researchgate.net This technology offers enhanced safety, particularly when handling unstable reagents, and allows for precise control over reaction parameters, often leading to higher yields and purity. researchgate.net Investigating the synthesis of this compound in a microreactor setup could provide a safer and more scalable production method. researchgate.net
Furthermore, the development of novel catalytic systems presents a significant opportunity. While many methods exist for creating acyl chlorides, research into catalytic, atom-economical processes is an ongoing goal. Exploring catalysts that can directly convert the parent carboxylic acid, 3-(propan-2-yloxy)propanoic acid, into the acyl chloride using less hazardous chlorinating agents would be a substantial advancement.
| Potential Synthetic Route | Key Advantages | Research Focus |
| Continuous-Flow Synthesis | Enhanced safety, scalability, high purity, precise process control. researchgate.net | Optimization of reactor design, residence time, and temperature for maximizing conversion and yield. researchgate.net |
| Novel Catalytic Methods | Improved sustainability, use of safer reagents, potential for higher selectivity. | Development of novel catalysts for direct chlorination of the parent carboxylic acid under mild conditions. |
| Phosgene-Free Routes | Avoidance of highly toxic phosgene (B1210022). wikipedia.org | Utilization of alternative chlorinating agents like triphosgene (B27547) or other solid reagents that are safer to handle. |
Expanded Applications in Advanced Organic Synthesis
The reactivity of the acyl chloride functional group makes this compound a valuable building block for introducing the 3-(propan-2-yloxy)propanoyl moiety into larger molecules. While acyl chlorides are well-established intermediates for creating esters and amides, future research can explore more complex and strategic applications. ontosight.ainih.gov
The ether linkage within the molecule could serve as a key structural element in the synthesis of novel polymers, pharmaceuticals, and agrochemicals. For instance, its incorporation into drug candidates could modify properties like solubility and bioavailability. Research could focus on using this compound as a key intermediate in the synthesis of complex natural products or their analogues, where the isopropoxy group provides specific steric or electronic properties.
Potential areas for expanded application include:
Polymer Chemistry: As a monomer or chain-modifying agent to create polyesters or polyamides with tailored thermal or mechanical properties.
Medicinal Chemistry: As a scaffold for synthesizing libraries of compounds for drug discovery, particularly for creating ester or amide derivatives of active pharmaceutical ingredients. ontosight.ai
Materials Science: In the development of functional materials where the ether group can coordinate with metal ions or participate in hydrogen bonding.
Development of Highly Selective and Sustainable Methodologies
A key future direction is the development of synthetic methods that are not only efficient but also environmentally benign. This involves minimizing waste, avoiding hazardous solvents, and utilizing reusable catalysts. For reactions involving this compound, this could mean exploring solvent-free reaction conditions or using greener solvent alternatives.
Catalysis with reusable, heterogeneous catalysts, such as nano-ZnO, has shown promise for reactions involving acyl chlorides, like the acylative cleavage of ethers. researchgate.netdntb.gov.ua Applying such catalysts to the synthesis and subsequent reactions of this compound could significantly improve the sustainability of these processes. researchgate.net These methods often offer high conversions and selectivity under mild conditions. researchgate.netdntb.gov.ua
| Sustainable Approach | Potential Benefit | Example Research Area |
| Solvent-Free Reactions | Reduced environmental impact, simplified purification. | Investigating solid-state or melt-phase reactions with various nucleophiles. |
| Reusable Catalysts | Lower cost, reduced waste, simplified product isolation. researchgate.net | Application of nano-particle catalysts (e.g., nano-ZnO) for esterification or amidation reactions. researchgate.net |
| Flow Chemistry | Reduced energy consumption, improved safety and efficiency. researchgate.net | Telescoping the synthesis of the acyl chloride with its subsequent reaction in a single, continuous process. researchgate.net |
Integration with Machine Learning and AI for Reaction Prediction
The intersection of artificial intelligence (AI) and chemistry is rapidly advancing, offering powerful tools for predicting reaction outcomes and optimizing conditions. beilstein-journals.orgnih.gov Machine learning (ML) models, trained on vast databases of chemical reactions, can predict the most suitable catalysts, solvents, and temperatures for a given transformation. nih.gov
For a molecule like this compound, AI could be employed to:
Predict Reactivity: Develop models that predict the major product of its reaction with a diverse range of nucleophiles, even in complex chemical environments. acs.org
Optimize Synthesis: Suggest optimal conditions for its synthesis or subsequent reactions to maximize yield and minimize byproducts. beilstein-journals.org
Discover New Reactions: Identify novel, non-intuitive applications or reaction pathways by analyzing patterns in reactivity data across a wide range of ether-containing acyl chlorides. nih.gov
The development of Δ-learning models, which use ML to correct lower-level quantum calculations, could provide highly accurate predictions of reaction properties like activation energies, accelerating the discovery and characterization of new reactions involving this compound. rsc.org
In-depth Mechanistic Studies of Ether-Containing Acyl Chlorides
A fundamental understanding of reaction mechanisms is crucial for controlling selectivity and developing new synthetic methods. The interplay between the ether oxygen and the acyl chloride carbonyl group in this compound presents an interesting case for mechanistic investigation.
Future studies could focus on the acylative cleavage of other ether molecules, a reaction catalyzed by Lewis acids like iron pentacarbonyl or zinc chloride. researchgate.netasianpubs.org Research could elucidate the precise role of the intramolecular ether group on the reactivity of the acyl chloride. Does it act as a coordinating site for catalysts? Does it influence the stability of reaction intermediates through neighboring group participation?
Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model reaction pathways, calculate transition state energies, and visualize intermediate structures. These theoretical studies, combined with experimental kinetic analysis, would provide a detailed picture of the factors governing the reactivity of this and related ether-containing acyl chlorides, paving the way for more rational design of synthetic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
